Cas no 55672-92-9 (Coenzyme A sodium salt hydrate)
Coenzyme A sodium salt hydrate Chemical and Physical Properties
Names and Identifiers
-
- Coenzyme A, sodium salt(1:?)
- COENZYME A SODIUM SALT
- Coenzyme A sodium salt hydrate
- COA NA2
- COENZYME A DISODIUM SALT
- coenzyme A sodium from yeast
- COENZYME A TRISODIUM SALT
- COENZYME A,SODIUM CELL CULTURE TESTED
- CoenzymeA hydrate sodium salt
- 55672-92-9
- C21-H36-N7-O16-P3-S.x-Na
- Coenzyme A (sodium salt hydrate)
- sodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;hydrate
- Coenzyme A xsodium salt hydrate
- C21H36N7O16P3S.xNa
- Coenzyme A, sodium salt (9CI)
- 1334819-86-1
- COenzyme A sodium salt xhydrate
- G84811
- DA-62439
- Coenzyme A sodium
- 1337564-09-6
-
- Inchi: 1S/C21H36N7O16P3S.Na.H2O/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28;;/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35);;1H2/q;+1;/p-1/t11-,14-,15-,16+,20-;;/m1../s1
- InChI Key: SYTRWOCXZXQBPW-CLVRNSBASA-M
- SMILES: SCCNC(CCNC([C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(N)=NC=NC2=3)O1)O)OP(=O)(O)[O-])O)=O)=O.[Na+].O
Computed Properties
- Exact Mass: 789.09700
- Monoisotopic Mass: 807.10771919g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 11
- Hydrogen Bond Acceptor Count: 22
- Heavy Atom Count: 50
- Rotatable Bond Count: 18
- Complexity: 1270
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 1
- Tautomer Count: 12
- XLogP3: nothing
- Topological Polar Surface Area: 351Ų
Experimental Properties
- Color/Form: Not determined
- Solubility: H2O: soluble50mg/mL, clear, colorless to faintly yellow
- PSA: 417.62000
- LogP: 0.13590
- Solubility: Not determined
Coenzyme A sodium salt hydrate Security Information
- WGK Germany:3
- Safety Instruction: S22-S24/25
- FLUKA BRAND F CODES:3-10-23
Coenzyme A sodium salt hydrate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X78765-1mg |
Coenzyme A sodium salt hydrate cofactor for acyl transfer |
55672-92-9 | 1mg |
¥158.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X78765-5mg |
Coenzyme A sodium salt hydrate cofactor for acyl transfer |
55672-92-9 | 5mg |
¥498.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X78765-25mg |
Coenzyme A sodium salt hydrate cofactor for acyl transfer |
55672-92-9 | 25mg |
¥698.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X78765-100mg |
Coenzyme A sodium salt hydrate cofactor for acyl transfer |
55672-92-9 | 100mg |
¥898.0 | 2021-09-07 | ||
| TRC | C210690-10mg |
Coenzyme A sodium salt hydrate |
55672-92-9 | 10mg |
$ 145.00 | 2022-04-01 | ||
| TRC | C210690-25mg |
Coenzyme A sodium salt hydrate |
55672-92-9 | 25mg |
$ 300.00 | 2022-04-01 | ||
| TRC | C210690-50mg |
Coenzyme A sodium salt hydrate |
55672-92-9 | 50mg |
$ 475.00 | 2022-04-01 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C873372-1mg |
Coenzyme A sodium salt hydrate cofactor for acyl transfer |
55672-92-9 | 85% | 1mg |
¥184.00 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C873372-5mg |
Coenzyme A sodium salt hydrate cofactor for acyl transfer |
55672-92-9 | 85% | 5mg |
¥736.00 | 2022-09-02 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-214753-10 mg |
Coenzyme A sodium salt, |
55672-92-9 | ≥85% | 10mg |
¥526.00 | 2023-07-10 |
Coenzyme A sodium salt hydrate Suppliers
Coenzyme A sodium salt hydrate Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on Coenzyme A sodium salt hydrate
Comprehensive Guide to Coenzyme A Sodium Salt Hydrate (CAS No. 55672-92-9): Properties, Applications, and Market Insights
Coenzyme A sodium salt hydrate (CAS No. 55672-92-9) is a vital biochemical compound widely used in metabolic research, pharmaceutical development, and biotechnology. This article delves into its chemical properties, applications, and the latest market trends, providing a thorough understanding of this essential coenzyme.
The molecular formula of Coenzyme A sodium salt hydrate is C21H36N7O16P3S·xNa·yH2O, and it plays a crucial role in acyl group transfer and fatty acid metabolism. Researchers often seek high-purity Coenzyme A for enzymatic assays and metabolic studies, making it a staple in life science laboratories.
One of the most common questions about Coenzyme A sodium salt is its stability and storage conditions. The compound is hygroscopic and should be stored at -20°C in a desiccated environment to maintain its efficacy. Recent studies highlight its use in mitochondrial function research, a hot topic in aging and neurodegenerative disease studies.
In the pharmaceutical industry, Coenzyme A hydrate is utilized in the synthesis of active pharmaceutical ingredients (APIs) and as a reference standard in quality control. Its role in cellular energy production makes it relevant to current research on metabolic disorders like diabetes and obesity.
The global market for Coenzyme A derivatives is expanding, driven by increased demand for nutraceuticals and research reagents. Companies specializing in biochemical reagents often list this compound as a key product, with purity levels ranging from 90% to 98%.
For those searching "where to buy Coenzyme A sodium salt," reputable suppliers offer it in various quantities, from milligrams to grams. Pricing depends on purity and packaging, with bulk purchases often available at discounted rates.
Recent advancements in metabolomics research have increased the demand for Coenzyme A sodium salt hydrate, particularly in studies investigating the Krebs cycle and lipid metabolism. Its applications extend to cosmeceutical formulations, where it's explored for its potential anti-aging properties.
When handling Coenzyme A sodium salt hydrate, researchers should follow standard laboratory safety protocols. While not classified as hazardous, proper personal protective equipment is recommended when working with biochemical compounds.
The compound's role in acetyl-CoA formation makes it fundamental to understanding numerous biochemical pathways. This has led to its inclusion in many university biochemistry curricula and research programs worldwide.
Emerging applications of Coenzyme A derivatives include their use in biofuel production research and synthetic biology projects. These cutting-edge applications demonstrate the compound's versatility beyond traditional biochemical uses.
For quality assurance, many researchers look for HPLC-verified Coenzyme A with certificates of analysis. The compound's purity is particularly important for sensitive applications like enzyme kinetics studies and metabolic flux analysis.
The shelf life of Coenzyme A sodium salt hydrate typically ranges from 12 to 24 months when stored properly. Stability studies suggest that lyophilized forms may offer extended longevity compared to hydrated forms.
In diagnostic applications, Coenzyme A serves as a component in certain clinical assay kits, particularly those measuring metabolic enzyme activities. This application has grown significantly with the rise of personalized medicine approaches.
Recent publications have explored novel delivery systems for Coenzyme A and its derivatives, including liposomal encapsulation and nanoparticle carriers. These innovations aim to enhance bioavailability for potential therapeutic applications.
The biosynthesis of Coenzyme A in microorganisms remains an active area of research, with implications for industrial biotechnology and fermentation processes. This connects to growing interest in sustainable production methods for biochemicals.
For researchers comparing Coenzyme A vs acetyl-CoA, it's important to note that while related, these compounds have distinct roles in metabolism. This distinction is crucial for proper experimental design in metabolic studies.
The future of Coenzyme A research appears promising, with ongoing investigations into its potential roles in epigenetic regulation and cellular signaling pathways. These emerging areas may open new therapeutic avenues in coming years.
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